Cas no 2097933-45-2 (1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one)

1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one is a fluorinated spirocyclic compound featuring a unique structural motif combining a difluoro-substituted azaspirooctane core with a 3-methylphenyl ketone moiety. This configuration imparts enhanced stability and potential reactivity modulation, making it valuable in medicinal chemistry and agrochemical research. The difluoro group contributes to improved metabolic resistance and lipophilicity, while the spirocyclic framework offers conformational rigidity, beneficial for target binding selectivity. Its synthetic versatility allows for further functionalization, enabling applications in the development of bioactive molecules. The compound's well-defined stereochemistry and purity ensure reproducibility in research settings, supporting its use as a key intermediate in drug discovery and material science.
1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one structure
2097933-45-2 structure
Product Name:1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one
CAS No:2097933-45-2
MF:C16H19F2NO
MW:279.324971437454
CID:6076826
PubChem ID:131702358
Update Time:2025-06-14

1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one
    • 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one
    • AKOS039894396
    • F6573-6211
    • 1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-methylphenyl)ethanone
    • 1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
    • 2097933-45-2
    • Inchi: 1S/C16H19F2NO/c1-12-3-2-4-13(9-12)10-14(20)19-7-5-15(6-8-19)11-16(15,17)18/h2-4,9H,5-8,10-11H2,1H3
    • InChI Key: KRZCAKTVWOGEKL-UHFFFAOYSA-N
    • SMILES: FC1(CC21CCN(C(CC1C=CC=C(C)C=1)=O)CC2)F

Computed Properties

  • Exact Mass: 279.14347055g/mol
  • Monoisotopic Mass: 279.14347055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.3Ų

1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one Pricemore >>

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Additional information on 1-{1,1-difluoro-6-azaspiro2.5octan-6-yl}-2-(3-methylphenyl)ethan-1-one

Comprehensive Overview of 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one (CAS No. 2097933-45-2)

The compound 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one (CAS No. 2097933-45-2) is a highly specialized organic molecule with a unique structural framework. Its spirocyclic core and difluoro substitution make it a subject of interest in pharmaceutical and agrochemical research. The presence of a 3-methylphenyl moiety further enhances its potential as a building block for bioactive molecules. Researchers are increasingly exploring its applications in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.

In recent years, the demand for spirocyclic compounds like 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one has surged due to their conformational rigidity and ability to interact with biological targets. This compound’s azaspiro scaffold is particularly noteworthy, as it mimics natural product architectures often associated with high binding affinity. Its CAS No. 2097933-45-2 is frequently searched in academic and industrial databases, reflecting its growing relevance in high-throughput screening and fragment-based drug design.

The synthesis of 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one involves multi-step organic transformations, including fluorination and spirocyclization reactions. These processes are optimized for yield and purity, catering to the stringent requirements of pharmaceutical intermediates. The compound’s lipophilicity and metabolic stability are also under investigation, as these properties are critical for drug-likeness and ADME profiling—key concerns for researchers developing novel therapeutics.

Beyond pharmaceuticals, CAS No. 2097933-45-2 has potential applications in material science, particularly in the design of fluorescent probes and organic electronic materials. Its difluoro group can influence electronic properties, making it a candidate for optoelectronic devices. This versatility aligns with current trends in sustainable chemistry, where multifunctional compounds are prized for reducing synthetic waste.

Frequently asked questions about 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one include inquiries about its solubility, stability under various pH conditions, and commercial availability. These queries highlight the compound’s practical challenges and opportunities. Additionally, its patent landscape is a growing area of interest, as companies seek to protect innovations involving this scaffold.

In summary, 1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}-2-(3-methylphenyl)ethan-1-one (CAS No. 2097933-45-2) represents a compelling case study in modern chemical research. Its structural complexity, combined with its applicability across drug discovery and material science, ensures its continued prominence in scientific literature and industrial applications. As AI-driven molecular design advances, compounds like this will likely play a pivotal role in bridging computational predictions with real-world synthesis.

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